Lipophilicity Advantage Over the Des-Phenyl Analog Confers Lead-Like Membrane Permeability
The target compound exhibits a computed XLogP3 of 4.3, versus 2.7 for the des-phenyl analog 1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422060-79-4), representing a 1.6 log unit increase in lipophilicity [1]. This shift moves the compound from the fragment-like space (XLogP3 < 3) into the lead-like oral drug space (1 < XLogP3 < 5), where passive membrane permeability is generally higher [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422060-79-4), XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +1.6 log units (59% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity within the lead-like range predicts improved passive membrane permeability, making the target compound more suitable for cell-based assays than the des-phenyl fragment-like analog.
- [1] PubChem Compound Summaries: CID 121229546 (target, XLogP3=4.3); CID 121229440 (des-phenyl analog, XLogP3=2.7). National Center for Biotechnology Information (2025). View Source
